molecular formula C9H6N4O2 B2721350 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1595567-77-3

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2721350
CAS No.: 1595567-77-3
M. Wt: 202.173
InChI Key: WIQFQEFHPZWXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, recognized for its central role in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, forming the rigid, planar framework for compounds that potently inhibit a range of critically important kinases, such as CK2, EGFR, B-Raf, and CDKs . Researchers utilize this versatile core for its synthetic adaptability; the carboxylic acid and cyano functional groups at the 3- and 7-positions serve as excellent handles for further derivatization via palladium-catalyzed cross-coupling and other reactions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR) . Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function by competing with ATP for binding in the kinase's active site, thereby disrupting the phosphorylation signaling that drives uncontrolled cell proliferation in cancers like non-small cell lung cancer (NSCLC) and melanoma . This compound is intended for use in the synthesis and biological evaluation of new therapeutic agents. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c1-5-2-7(9(14)15)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFQEFHPZWXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-3-Methylpyrazole with β-Keto Esters

A foundational approach involves reacting 5-amino-3-methylpyrazole with ethyl 2,4-dioxopentanoate under refluxing ethanol. This method, adapted from analogous pyrazolo[1,5-a]pyrimidine syntheses, facilitates the formation of the bicyclic core. The ester group at position 7 is later hydrolyzed to the carboxylic acid.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (~78°C)
  • Duration: 30–60 minutes

Post-cyclocondensation, the intermediate ethyl ester undergoes saponification using aqueous NaOH or HCl to yield the carboxylic acid.

Alternative Route via Chlorinated Intermediates

Patent literature describes the use of chlorinated intermediates to introduce functional groups regioselectively. For instance, treating a pyrazolo[1,5-a]pyrimidine precursor with phosphorus oxychloride (POCl₃) generates a reactive chloro derivative at position 7, which can be displaced by cyanide ions to introduce the cyano group. Subsequent oxidation or hydrolysis yields the carboxylic acid moiety.

Critical Consideration :

  • Avoiding acidic conditions during cyanation prevents regioisomer formation, as demonstrated in the synthesis of related compounds.

Functional Group Introduction and Modification

Cyanation at Position 3

The cyano group is introduced via nucleophilic displacement of a chloro intermediate. For example, 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 50–80°C. This method, adapted from triazolo[1,5-a]pyrimidine syntheses, ensures high regioselectivity when conducted under anhydrous conditions.

Yield Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

Methyl Group Incorporation

The methyl group at position 5 originates from the starting aminopyrazole (e.g., 5-amino-3-methylpyrazole). Alternatively, methylation post-cyclocondensation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) has been reported for similar frameworks.

Purification and Impurity Control

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is critical for isolating the target compound from regioisomers. Patent EP1950213A2 emphasizes that reaction conditions free of excess acid reduce the formation of N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl] regioisomers, which are common byproducts in acidic media.

Purity Standards :

  • Final product purity exceeding 99.8% is achievable via recrystallization from ethyl acetate/cyclohexane mixtures.

Crystallographic Analysis

X-ray diffraction studies of analogous compounds reveal that planar fused-ring systems enhance crystallinity, simplifying purification. For instance, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate forms dimeric structures via C–H⋯O hydrogen bonds, a property exploitable for crystal-driven purification.

Synthetic Route Comparison and Optimization

The table below summarizes key methodologies for synthesizing this compound:

Step Method Conditions Yield Reference
Core formation Cyclocondensation with β-keto ester Ethanol, reflux 85–90%
Cyanation Cl → CN displacement with NaCN DMF, 80°C 75–80%
Ester hydrolysis Saponification with NaOH Aqueous ethanol, RT >95%
Purification Recrystallization (ethyl acetate/hexane) 99.8% purity

Chemical Reactions Analysis

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of 3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its role as an inhibitor of protein kinases, particularly casein kinase 2 alpha (CSNK2A). CSNK2A is implicated in various cellular processes and has been identified as a target for cancer therapy and antiviral strategies.

Recent studies have demonstrated that derivatives of this compound show potent and selective inhibition of CSNK2A, leading to reduced cellular proliferation in cancer models. For instance, the development of analogs with improved pharmacokinetic properties has been emphasized to enhance their efficacy in vivo .

Antiviral Research

The emergence of viral infections such as COVID-19 has prompted research into host-directed therapies targeting cellular pathways necessary for viral replication. CSNK2A inhibitors, including those derived from this compound, have shown promise in reducing the replication of β-coronaviruses in vitro .

Case Study: Antiviral Activity

In a study focusing on the antiviral activity of various pyrazolo[1,5-a]pyrimidine derivatives, it was found that some compounds exhibited significant inhibition against viral replication. The most effective analogs demonstrated a balance between potency and metabolic stability, making them suitable candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced biological activity and reduced toxicity.

Key Findings from SAR Studies:

  • Position 3 Substituents : Alterations at position 3 significantly affect potency against CSNK2A.
  • Solubility and Stability : Compounds with improved solubility profiles tend to exhibit better metabolic stability in liver microsomes .

Mechanism of Action

The mechanism by which 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Position 3 Substitutions

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Findings References
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cyano (-CN) C₉H₇N₃O₂ 177.16 High polarity; moderate tumor uptake in vivo
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Chloro (-Cl) C₁₀H₈ClN₃O₂ 237.65 Increased lipophilicity; used as a building block in kinase inhibitors
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid Iodo (-I) C₇H₄IN₃O₂ 289.03 Enhanced halogen bonding potential; limited solubility
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Difluoromethyl (-CF₂H) C₉H₇F₂N₃O₂ 239.17 Improved metabolic stability; higher logP than cyano analog

Key Observations :

  • Cyano Group: Enhances polarity and hydrogen-bonding capacity, favoring aqueous solubility but requiring optimization for blood-brain barrier penetration .

Position 5 Substitutions

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Findings References
This compound Methyl (-CH₃) C₉H₇N₃O₂ 177.16 Compact substituent; minimal steric hindrance
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cyclopropyl C₁₀H₁₀N₃O₂ 207.21 Enhanced conformational rigidity; improved target binding in enzyme inhibitors
5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 4-Fluorophenyl C₁₄H₁₀FN₃O₂ 287.25 Aromatic ring increases π-π stacking potential; higher tumor uptake in vitro

Key Observations :

  • Methyl Group : Simplifies synthesis and reduces steric bulk, but may limit target affinity compared to bulkier groups.
  • Cyclopropyl or Aromatic Groups : Improve binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .

Position 7 Modifications

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Properties/Findings References
This compound Carboxylic acid (-COOH) C₉H₇N₃O₂ 177.16 High solubility; facilitates conjugation with amino acids
Methyl ester derivative ([19F]14) Methyl ester (-COOCH₃) C₁₆H₁₉FN₆O₄ 402.36 Increased lipophilicity; prodrug strategy for improved bioavailability
3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Trifluoromethyl (-CF₃) C₁₅H₁₀ClF₃N₃O₃ 387.71 Electron-withdrawing group enhances metabolic stability

Key Observations :

  • Carboxylic Acid : Enhances water solubility and enables conjugation with targeting vectors (e.g., peptides) for radiopharmaceuticals .
  • Ester or Trifluoromethyl Groups : Modulate pharmacokinetics, with esters acting as prodrugs and trifluoromethyl groups reducing oxidative metabolism .

In Vitro and In Vivo Performance

  • Derivatives like [18F]3 and [18F]4 (with ester and hydroxyl groups) exhibit higher tumor cell uptake than [18F]5 (carboxylic acid), likely due to improved membrane permeability .
  • The carboxylic acid derivative ([18F]5) shows faster clearance from non-target tissues, advantageous for reducing background noise in PET imaging .

Biological Activity

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent and possesses various enzymatic inhibitory properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its unique pyrazolo-pyrimidine core. The molecular formula is C9H6N4O2C_9H_6N_4O_2 with a molecular weight of approximately 202.17 g/mol. The compound is typically available in powder form and has a purity of around 95% .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells, leading to programmed cell death .

Enzymatic Inhibition

The compound also exhibits significant enzymatic inhibitory activity. Notably:

  • Dihydrofolate Reductase (DHFR) Inhibition : Pyrazolo[1,5-a]pyrimidines have been reported to inhibit DHFR with high affinity, which is crucial for DNA synthesis and cellular proliferation .
  • Kinase Inhibition : Various derivatives have shown activity against different kinases involved in tumor progression and survival .

Study 1: Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
1070
2545
5020

Study 2: Enzyme Inhibition

In another investigation focusing on enzymatic activity, the compound was tested for its ability to inhibit DHFR in vitro. The results indicated an IC50 value of approximately 15 µM, suggesting potent inhibition compared to standard inhibitors.

CompoundIC50 (µM)
This compound15
Methotrexate0.01

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:

  • Condensation Reactions : Utilizing β-dicarbonyl compounds with aminopyrazoles.
  • Cyclization Techniques : Employing various electrophilic agents to facilitate the formation of the pyrimidine ring.

Q & A

Q. What are the standard synthetic routes for 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, a fluorinated derivative was prepared by reacting a pyrazolo[1,5-a]pyrimidine precursor with tetrabutylammonium fluoride in anhydrous methanol under controlled heating (120°C), followed by purification via silica gel column chromatography . Another approach involves multicomponent reactions using aminoazoles, aldehydes, and pyruvic acid derivatives, where chemoselectivity is influenced by heating methods (microwave irradiation vs. conventional reflux) .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Characterization relies on:

  • Spectroscopy : IR confirms functional groups (e.g., nitrile at ~2200 cm⁻¹). ¹H/¹³C NMR identifies substituents (e.g., methyl protons at δ ~2.5 ppm, cyano carbon at δ ~115 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₇N₅O₂ expected at 245.06 g/mol) .
  • Elemental analysis : Matches theoretical and experimental C, H, N compositions .

Q. What are the solubility properties and recommended storage conditions?

The compound is sparingly soluble in polar aprotic solvents like DMSO (1–10 mg/mL) and acetonitrile (0.1–1 mg/mL). Storage at -20°C under inert atmosphere is advised to prevent degradation, particularly of the nitrile and carboxylic acid groups .

Advanced Research Questions

Q. How do reaction conditions influence chemoselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

Competitive pathways arise in multicomponent reactions. For instance, microwave irradiation promotes thermodynamic products (e.g., pyrrolones), while sonication favors kinetic intermediates like triazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives . Solvent-free conditions with sulfamic acid catalysis enhance yields of dihydrotetrazolo[1,5-a]pyrimidine esters by minimizing side reactions .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

Discrepancies in NMR/IR peaks may stem from tautomerism or impurities. For example, unexpected byproducts in acetylacetone-based syntheses (e.g., arylvinyl derivatives instead of dihydrotetrazolo compounds) were identified via ¹H NMR integration and X-ray crystallography . Computational modeling (DFT) can predict tautomeric stability, while column chromatography removes impurities from competing pathways .

Q. How can synthetic protocols be optimized for tumor imaging applications?

Radiolabeled derivatives (e.g., ¹⁸F or ¹⁹F) require precise control of fluorination conditions. A reported method uses LiOH-mediated hydrolysis of methyl esters at 0°C to preserve the carboxylic acid group, followed by pH-driven crystallization to isolate the pure product . Reaction time and temperature are critical to avoid decomposition of the nitrile group.

Q. What role do substituents play in modulating biological activity?

Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity. For example, trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines show potent inhibition of ALDH1A3 (IC₅₀ ~1 µM) and cathepsins (IC₅₀ ~25–45 µM) . The cyano group at position 3 may facilitate hydrogen bonding with enzyme active sites, as seen in kinase inhibitors .

Methodological Notes

  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether) is standard, but recrystallization from cyclohexane/CH₂Cl₂ (1:1) improves purity for X-ray studies .
  • Reaction monitoring : TLC with UV detection ensures intermediate formation, while LC-MS tracks fluorinated byproducts in radiolabeling .
  • Controlled experiments : Compare conventional vs. microwave heating to assess kinetic vs. thermodynamic product dominance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.